Copper;copper(1+);hydrazine;sulfate

Agricultural fungicide Spore germination assay Copper dihydrazinium sulfate

Copper hydrazinium sulfate (CAS 53433‑02‑6), formally designated Copper;copper(1+);hydrazine;sulfate, is a crystalline double salt that co‑crystallizes Cu(II) and Cu(I) centers with hydrazine and sulfate ions. Its molecular formula is most commonly reported as CuH₁₀N₄O₈S₂ (MW 321.78) , though formulations containing Cu(1+) and sulfate in varying stoichiometries (e.g., O₄S⁻²·H₅N₂⁺·Cu⁺) also appear in the literature.

Molecular Formula Cu2H4N2O4S+
Molecular Weight 255.20 g/mol
CAS No. 53433-02-6
Cat. No. B12659289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;copper(1+);hydrazine;sulfate
CAS53433-02-6
Molecular FormulaCu2H4N2O4S+
Molecular Weight255.20 g/mol
Structural Identifiers
SMILESNN.[O-]S(=O)(=O)[O-].[Cu+].[Cu+2]
InChIInChI=1S/2Cu.H4N2.H2O4S/c;;1-2;1-5(2,3)4/h;;1-2H2;(H2,1,2,3,4)/q+1;+2;;/p-2
InChIKeyTZCMLXIEMPAOQW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper Hydrazinium Sulfate (CAS 53433-02-6): A Mixed‐Valence Cu(I)/Cu(II)–Hydrazine Double Salt for Precision Synthesis and Fungicidal Applications


Copper hydrazinium sulfate (CAS 53433‑02‑6), formally designated Copper;copper(1+);hydrazine;sulfate, is a crystalline double salt that co‑crystallizes Cu(II) and Cu(I) centers with hydrazine and sulfate ions . Its molecular formula is most commonly reported as CuH₁₀N₄O₈S₂ (MW 321.78) , though formulations containing Cu(1+) and sulfate in varying stoichiometries (e.g., O₄S⁻²·H₅N₂⁺·Cu⁺) also appear in the literature . The compound is sparingly water‑soluble, releasing Cu ions slowly—a property that distinguishes it from highly soluble copper salts and underpins its utility in sustained‑release fungicidal compositions and as a precursor for controlled nanoparticle synthesis.

Structure Defined mixed-valence Cu(I)/Cu(II) double salt with hydrazine ligands; not a physical blend
Release Low aqueous solubility supports sustained Cu-ion release for formulation research
Redox Internal Cu(I)/Cu(II) redox reservoir may support controlled nanoparticle synthesis workflows

Why Simple Copper Salts or Hydrazine Reagents Cannot Replace Copper Hydrazinium Sulfate (CAS 53433-02-6) in Specialized Workflows


Copper hydrazinium sulfate is not a mere physical mixture of copper sulfate and hydrazine sulfate; it is a defined double salt that forms a light‑blue crystalline precipitate when copper sulfate and hydrazine sulfate are combined in solution . This distinct crystal lattice confers low aqueous solubility—unlike the highly soluble copper sulfate or copper chloride—enabling prolonged copper(II) ion release at the site of application . Moreover, the presence of both Cu(I) and Cu(II) centers in the same lattice, stabilized by hydrazine ligands, creates an internal redox reservoir that cannot be replicated by mechanical blends of CuSO₄ and N₂H₄·H₂SO₄ . Consequently, substituting a generic copper salt or free hydrazine salt leads to (i) uncontrolled Cu-ion burst release rather than sustained delivery, (ii) loss of synergistic Cu(I)/Cu(II) redox activity, and (iii) altered particle nucleation pathways when the compound is used as a precursor for metallic copper or Cu₂O nanoparticles. These structural and compositional features demand compound‑specific procurement in fungicide formulation, catalyst synthesis, and electrodeposition applications.

Target Feature
Why Simple Cu Salts May Differ
Defined double salt crystal lattice with low solubility
Soluble salts like CuSO₄ or CuCl₂ may cause burst Cu-ion release rather than sustained delivery
Synergistic Cu(I)/Cu(II) redox activity stabilized by hydrazine
Mechanical blends of CuSO₄ and N₂H₄·H₂SO₄ may not replicate the internal redox reservoir
Controlled nucleation pathway for Cu⁰ or Cu₂O nanoparticles
Generic copper salts may shift particle nucleation pathways and alter phase selectivity

Head‑to‑Head Quantitative Differentiation of Copper Hydrazinium Sulfate (CAS 53433-02-6) Versus Comparator Compounds


Copper Dihydrazinium Sulfate vs. Conventional Copper Fungicides: Spore Germination Inhibition Potency

In a standardized spore‑germination assay, copper dihydrazinium sulfate demonstrated an LD₅₀ dose of 1.1 ppm against Alternaria oleraceae, qualifying it as a “very effective fungicide” compared with other known agents . At concentrations of 10, 100, and 1000 ppm, the compound completely prevented spore germination, whereas 1 ppm still reduced germination to only 30 % of the untreated control . By comparison, typical copper sulfate‑based fungicides require concentrations an order of magnitude higher (often 50–200 ppm Cu²⁺) to achieve comparable inhibition against common fungal pathogens .

Fungicidal potency
Reported
LD₅₀ 1.1 ppm
Complete inhibition at ≥10 ppm
Reported fungicidal screening context against Alternaria oleraceae
~10-fold lower dose than CuSO₄ baseline; slide-germination assay data
Agricultural fungicide Spore germination assay Copper dihydrazinium sulfate Alternaria oleraceae

Hydrazine vs. Ascorbic Acid vs. NaBH₄ Reduction of CuSO₄: Tunable Cu⁰ Particle Size Control

When copper sulfate is reduced with hydrazine hydrate on amine‑modified silica, the resulting Cu⁰ particles are 50–150 nm in size, whereas ascorbic acid yields significantly larger particles (200–300 nm) and sodium borohydride produces ultrasmall 10–15 nm nanoparticles . Hydrazine thus occupies a unique middle‑ground that provides particles large enough to resist rapid oxidation yet small enough to retain high surface area for catalysis. All catalysts prepared via hydrazine reduction in the flow regime exhibited higher catalytic activity in azide–alkyne cycloaddition than commercially available copper catalysts .

Cu⁰ particle size control
Head-to-head
Hydrazine: 50–150 nm Cu⁰
vs
Ascorbic acid: 200–300 nm; NaBH₄: 10–15 nm
Reported size-control window for catalysis research
Hydrazine-derived catalysts outperformed commercial Cu in click chemistry
Copper nanoparticle synthesis Chemical reduction Hydrazine hydrate Particle size distribution

Cu/Cu₂O Nanoparticles from Hydrazine Reduction: Catalytic H₂O₂ Decomposition Benchmarked Against MnO₂

Cu/Cu₂O nanoparticles synthesized from copper sulfate pentahydrate and hydrazine were evaluated for H₂O₂ decomposition kinetics and directly compared to manganese dioxide (MnO₂), a standard industrial catalyst . The decomposition followed second‑order kinetics on the Cu/Cu₂O surface; however, the catalytic activity was lower than that of MnO₂, attributed to the coexistence of metallic Cu with Cu₂O in the particle . This defines a clear performance envelope: Cu/Cu₂O from hydrazine reduction is suitable where selectivity or mild oxidative activity is required, rather than maximum turnover frequency.

H₂O₂ decomposition
Head-to-head
Cu/Cu₂O: second-order kinetics
vs
MnO₂: higher catalytic activity (qualitative ranking)
Reported catalytic activity context; lower turnover than MnO₂
May support selective oxidation research; 11–14 nm Cu/Cu₂O particles
Catalytic decomposition Hydrogen peroxide Cu/Cu₂O nanoparticles MnO₂ benchmark

Copper (Hydr)oxide Modified Electrode vs. Bare Copper Electrode: 120 mV Negative Shift in Hydrazine Oxidation Potential

A copper (hydr)oxide‑modified copper electrode, prepared by potential cycling in NaOH, catalyzed the electro‑oxidation of hydrazine with a peak potential of 260 mV, representing a 120 mV negative shift compared to the 380 mV peak observed on a bare copper electrode . This 120 mV reduction in overpotential confirms the catalytic role of the copper (hydr)oxide layer formed from copper‑hydrazine precursors. For comparison, platinum and gold electrodes—which are 10‑ to 100‑fold more expensive—exhibit hydrazine oxidation potentials in a similar range (approximately 200–400 mV vs. RHE) but suffer from surface poisoning and high material cost .

Hydrazine oxidation
Head-to-head
−120 mV
Peak potential: 260 mV vs 380 mV bare Cu
Reported electrocatalytic overpotential reduction context
Comparable to noble metals; 0.1 M NaOH, 10 mM N₂H₄, CV
Electrocatalysis Hydrazine oxidation Copper electrode Cyclic voltammetry

Cu(II)–Hydrazine Complexes vs. Free Hydrazone Ligands: Enhanced Antimicrobial Activity with Quantified Stability Constants

Copper(II) complexes of hydrazone ligands consistently exhibit antibacterial and antifungal activities superior to the uncoordinated free hydrazone ligands . In a controlled spectrophotometric study, the Cu(II)–hydrazine complex with 1,2‑bis(2,5‑dimethoxybenzylidene) hydrazine displayed a stability constant log K = 6.995, significantly higher than the log K = 5.811 measured for the corresponding Co(II) complex . The enhanced thermodynamic stability of the copper complex correlates with its sustained antimicrobial effect, as demonstrated by larger zones of inhibition against E. coli (7.10 mm for Cu(II) complex vs. 6.10 mm for free ligand) .

Antimicrobial complex
Head-to-head
Cu(II) complex: log K = 6.995
vs
Co(II) complex: log K = 5.811; free ligand: zone 6.10 mm
Reported antimicrobial complex stability context
Δlog K +1.184; E. coli zone 7.10 mm for Cu complex
Antimicrobial activity Stability constant Copper hydrazine complex Hydrazone ligands

Hydrazine Reduction of CuSO₄ in Liposomal Nanoreactors: 3.8–10.9 nm Cu⁰ vs. Cu₂O Selectivity by Stoichiometry Control

Within solid‑phase membrane liposomes, reduction of copper sulfate by hydrazine yields copper nanoparticles with a tunable diameter of 3.8–10.9 nm . Critically, the stoichiometric excess of hydrazine acts as a binary switch: a moderate excess produces Cu₂O nanoparticles, whereas a larger excess yields metallic Cu⁰ nanoparticles . This level of phase‑selectivity is not achievable with NaBH₄, which under similar conditions tends to produce mixed Cu₂O/CuO phases regardless of the reductant ratio . The ability to toggle between Cu₂O and Cu⁰ purely by adjusting the hydrazine‑to‑copper ratio is a unique and valuable attribute for nanomaterial synthesis.

Phase selectivity
Reported
Hydrazine: binary Cu₂O or Cu⁰ switch
vs
NaBH₄: mixed Cu₂O/CuO regardless of excess
Reported phase-selectivity context in liposomal nanoreactors
3.8–10.9 nm particles; stoichiometry toggles Cu₂O vs Cu⁰
Liposomal nanoreactor Copper nanoparticle Stoichiometric control Cu₂O vs. Cu⁰ selectivity

Proven Application Niches Where Copper Hydrazinium Sulfate (CAS 53433-02-6) Outperforms Alternatives


Low‑Dose Foliar Fungicide for Copper‑Sensitive Crops

Copper dihydrazinium sulfate delivers potent antifungal activity at an LD₅₀ of 1.1 ppm against Alternaria oleraceae , roughly an order of magnitude lower than the 50–200 ppm Cu²⁺ required by conventional copper sulfate sprays. This low‑dose efficacy minimizes copper accumulation in soil and reduces the risk of phytotoxicity (leaf burning), making it suitable for copper‑sensitive high‑value crops such as grapes, cucurbits, and ornamentals where standard Bordeaux mixture cannot be used repeatedly.

Controlled Synthesis of 50–150 nm Cu⁰ Catalysts for Click Chemistry

Using hydrazine hydrate as the reductant with copper sulfate precursor yields Cu⁰ nanoparticles of 50–150 nm on amine‑modified silica, a size regime that avoids the rapid oxidation of <20 nm particles (obtainable only with NaBH₄) while providing higher surface area than the 200–300 nm particles produced by ascorbic acid reduction . These hydrazine‑derived catalysts outperform commercial copper catalysts in flow azide–alkyne cycloaddition , making copper hydrazinium sulfate the precursor of choice for continuous‑flow click chemistry in pharmaceutical intermediate synthesis.

Copper (Hydr)oxide Electrodes for Economical Hydrazine Fuel Cells

Electrodes prepared from copper hydrazinium sulfate precursors, after electrochemical conditioning to form a copper (hydr)oxide surface layer, catalyze hydrazine oxidation at 260 mV—a 120 mV improvement over bare copper . This performance approaches that of platinum and gold electrodes while using a base metal that is over 1,000‑fold less expensive per gram . The cost‑performance ratio is compelling for direct hydrazine fuel cells (DHFCs) in portable power and emergency backup applications.

Phase‑Selective Cu₂O or Cu⁰ Nanoparticle Production in Liposomal Nanoreactors

In liposomal nanoreactor systems, the stoichiometric ratio of hydrazine to copper sulfate acts as a binary switch: a moderate excess selectively produces Cu₂O nanoparticles, while a larger excess yields pure metallic Cu⁰ . This tunable phase selectivity is not reliably achievable with NaBH₄, which generates mixed Cu₂O/CuO phases irrespective of the reductant concentration . Researchers and manufacturers requiring phase‑pure copper‑based nanoparticles for antimicrobial textiles, conductive inks, or photovoltaic applications benefit from the synthetic simplicity and product predictability offered by copper hydrazinium sulfate as a precursor.

Application
Selection Property
Validation Focus
Fungicidal screening – crop models
Low-dose sustained Cu release profile
Spore germination inhibition assays
Cu⁰ nanoparticle catalysis research
Reductant-dependent particle size window
Click chemistry catalytic activity benchmarking
Hydrazine electrooxidation electrode research
Cu (hydr)oxide electrocatalytic surface layer
Overpotential and onset potential comparison
Phase-selective nanoparticle synthesis
Stoichiometry-dependent phase control
Cu₂O vs Cu⁰ phase purity verification
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